Cas no 446831-27-2 (2-(Piperazin-1-yl)benzoic acid)

2-(Piperazin-1-yl)benzoic acid is a versatile organic compound with significant applications in medicinal chemistry. It features a piperazine ring conjugated with a benzoic acid group, offering a unique pharmacophore for drug design. This compound exhibits good solubility in organic solvents, facilitating its synthesis and analysis. Its structural diversity and potential for modification make it a valuable tool for exploring novel therapeutic agents.
2-(Piperazin-1-yl)benzoic acid structure
446831-27-2 structure
Product Name:2-(Piperazin-1-yl)benzoic acid
CAS No:446831-27-2
MF:C11H14N2O2
MW:206.241062641144
MDL:MFCD03095640
CID:328423
PubChem ID:2760432
Update Time:2025-07-22

2-(Piperazin-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Piperazin-1-yl)benzoic acid
    • 2-piperazin-1-ylbenzoic acid
    • 2-Piperazin-1-yl-benzoic acid
    • Benzoicacid, 2-(1-piperazinyl)-
    • N-piperazinyl-2-benzoic acid
    • 1-(2-carboxyphenyl)piperazine
    • 446831-27-2
    • ZYLZQIMSYNAILC-UHFFFAOYSA-N
    • WSA83127
    • 2-(1-piperazinyl)benzoic acid
    • SCHEMBL109882
    • Oprea1_796259
    • DTXSID70375156
    • FS-1565
    • AT-057/41429348
    • CS-0207253
    • 1-(2-Carboxyphenyl)-piperazine
    • AKOS003590865
    • Piperazin-1-yl-benzoic acid
    • J-506533
    • MFCD03095640
    • F11625
    • FT-0604284
    • A7097
    • DB-070585
    • MDL: MFCD03095640
    • Inchi: 1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
    • InChI Key: ZYLZQIMSYNAILC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1N1CCNCC1)=O

Computed Properties

  • Exact Mass: 206.10600
  • Monoisotopic Mass: 206.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6A^2
  • XLogP3: -1.4

Experimental Properties

  • Density: 1.211
  • Boiling Point: 399.2°C at 760 mmHg
  • Flash Point: 195.2°C
  • Refractive Index: 1.58
  • PSA: 52.57000
  • LogP: 1.18820

2-(Piperazin-1-yl)benzoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Piperazin-1-yl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B450928-100mg
2-(Piperazin-1-yl)benzoic Acid
446831-27-2
100mg
$ 50.00 2022-06-07
TRC
B450928-500mg
2-(Piperazin-1-yl)benzoic Acid
446831-27-2
500mg
$ 70.00 2022-06-07
TRC
B450928-1g
2-(Piperazin-1-yl)benzoic Acid
446831-27-2
1g
$ 115.00 2022-06-07
Matrix Scientific
187826-5g
2-(Piperazin-1-yl)benzoic acid
446831-27-2
5g
$443.00 2023-09-10
Matrix Scientific
187826-10g
2-(Piperazin-1-yl)benzoic acid
446831-27-2
10g
$826.00 2023-09-10
Matrix Scientific
187826-25g
2-(Piperazin-1-yl)benzoic acid
446831-27-2
25g
$1650.00 2023-09-10
Apollo Scientific
OR0215-1g
2-(Piperazin-1-yl)benzoic acid
446831-27-2 97%
1g
£32.00 2025-02-19
Apollo Scientific
OR0215-5g
2-(Piperazin-1-yl)benzoic acid
446831-27-2 97%
5g
£96.00 2025-02-19
Apollo Scientific
OR0215-10g
2-(Piperazin-1-yl)benzoic acid
446831-27-2 97%
10g
£168.00 2025-02-19
Fluorochem
019033-1g
2-Piperazin-1-yl-benzoic acid
446831-27-2 95%
1g
£29.00 2022-02-28

2-(Piperazin-1-yl)benzoic acid Production Method

2-(Piperazin-1-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:446831-27-2)2-(Piperazin-1-yl)benzoic acid
Order Number:A1161213
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:05
Price ($):195.0
Email:sales@amadischem.com

Additional information on 2-(Piperazin-1-yl)benzoic acid

Introduction to 2-(Piperazin-1-yl)benzoic acid (CAS No. 446831-27-2)

2-(Piperazin-1-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 446831-27-2, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core substituted with a piperazine moiety, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural combination of a benzene ring with a piperazine group imparts unique physicochemical properties, making it a valuable scaffold for designing novel therapeutic agents.

The piperazin-1-yl moiety, a key feature of this compound, is well-known for its ability to enhance binding affinity and selectivity in drug interactions. Piperazine derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and receptor modulation. In the context of 2-(Piperazin-1-yl)benzoic acid, this pharmacophore contributes to its potential as an intermediate in the synthesis of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent advancements in the field of chemical biology have highlighted the importance of 2-(Piperazin-1-yl)benzoic acid in the development of targeted therapies. Studies have demonstrated its efficacy in modulating pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzoic acid component of the molecule interacts with biological targets in a manner that can potentially disrupt pathological processes, offering a promising avenue for therapeutic intervention.

In addition to its applications in neurology, 2-(Piperazin-1-yl)benzoic acid has shown promise in the treatment of metabolic disorders. Research indicates that this compound can influence key enzymes involved in glucose metabolism and lipid synthesis, making it a candidate for further exploration in managing conditions like diabetes and hyperlipidemia. The ability of piperazin-1-yl groups to engage with biological targets in multiple ways enhances the compound's versatility, allowing for the design of drugs with enhanced pharmacological profiles.

The synthesis of 2-(Piperazin-1-yl)benzoic acid involves well-established organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods ensure high yield and purity, which are critical for pharmaceutical applications. The compound's stability under various conditions further adds to its appeal as a building block for drug discovery programs.

One of the most compelling aspects of 2-(Piperazin-1-yl)benzoic acid is its potential as a lead compound for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with improved pharmacokinetic properties. This approach has been instrumental in accelerating the development of novel therapeutics that address unmet medical needs.

The growing interest in 2-(Piperazin-1-yl)benzoic acid is also reflected in the increasing number of patents filed for its use in pharmaceutical formulations. Companies are investing heavily in research to explore its potential across diverse therapeutic areas. The compound's ability to serve as a versatile scaffold allows for the creation of molecules with tailored biological activities, making it an indispensable tool in modern drug development.

From a regulatory perspective, 2-(Piperazin-1-yl)benzoic acid benefits from established safety profiles due to its extensive history of use in research and development. This reduces the regulatory burden associated with new drug candidates, facilitating faster progression through clinical trials. The compound's compatibility with various formulation strategies further enhances its practicality for therapeutic applications.

In conclusion, 2-(Piperazin-1-yl)benzoic acid (CAS No. 446831-27-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and broad range of potential applications make it a cornerstone in drug discovery efforts aimed at treating neurological disorders, metabolic diseases, and other challenging conditions. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly pivotal role in shaping the future of medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:446831-27-2)2-(Piperazin-1-yl)benzoic acid
A1161213
Purity:99%
Quantity:10g
Price ($):195.0
Email